molecular formula C11H13NO B11912845 (2-Methylaziridin-1-yl)(3-methylphenyl)methanone CAS No. 21384-43-0

(2-Methylaziridin-1-yl)(3-methylphenyl)methanone

Cat. No.: B11912845
CAS No.: 21384-43-0
M. Wt: 175.23 g/mol
InChI Key: JTMBESZNZQCEKS-UHFFFAOYSA-N
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Description

(2-Methylaziridin-1-yl)(3-methylphenyl)methanone is a ketone derivative featuring a strained 2-methylaziridine ring (a three-membered cyclic amine) attached to a 3-methylphenyl group via a carbonyl moiety. The aziridine ring introduces significant steric and electronic effects due to its small size and high ring strain, while the 3-methylphenyl group contributes aromaticity and moderate steric bulk. This compound’s unique structure makes it relevant in synthetic chemistry, particularly in studies of ring-opening reactions and catalytic transformations.

Properties

CAS No.

21384-43-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2-methylaziridin-1-yl)-(3-methylphenyl)methanone

InChI

InChI=1S/C11H13NO/c1-8-4-3-5-10(6-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3

InChI Key

JTMBESZNZQCEKS-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylaziridin-1-yl)(m-tolyl)methanone typically involves the reaction of 2-methylaziridine with m-tolylmethanone under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent and n-butyl lithium as a reagent. The reaction is carried out at low temperatures, around -78°C, to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for (2-Methylaziridin-1-yl)(m-tolyl)methanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methylaziridin-1-yl)(m-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylaziridin-1-yl)(m-tolyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylaziridin-1-yl)(m-tolyl)methanone involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of polyamines and other complex molecules. The compound can also interact with biological molecules, leading to potential antimicrobial effects .

Comparison with Similar Compounds

Bis(2-methylaziridin-1-yl)methanone

  • Structure : Contains two 2-methylaziridine groups attached to a carbonyl .
  • Reactivity: The presence of two aziridine rings likely increases reactivity in ring-opening reactions compared to the mono-aziridine target compound.
  • Safety : Requires stringent first-aid measures due to inhalation risks, suggesting higher toxicity than the target compound .

(3-Methylphenyl) Phenyl Methanone

  • Structure : Lacks an aziridine group but shares the 3-methylphenyl-ketone motif .
  • This contrasts with ortho-substituted analogues, where steric effects reduce yields significantly.

Di(1H-tetrazol-5-yl) Methanone Oxime

  • Structure : Features tetrazole rings and oxime groups instead of aziridine and methylphenyl .
  • Thermal Stability: Decomposes at 288.7°C, stabilized by extensive hydrogen-bonding networks. The target compound, lacking strong H-bond donors like tetrazole or oxime, may exhibit lower thermal stability .

Thermal Stability and Hydrogen Bonding

Compounds with robust hydrogen-bonding networks (e.g., tetrazole derivatives) exhibit superior thermal stability. For example:

Compound Decomposition Temperature (°C) Key Interactions Reference
Di(1H-tetrazol-5-yl) methanone oxime 288.7 N–H⋯N hydrogen bonds
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 N–H⋯O/N hydrogen bonds

Reactivity in Catalytic Hydrogenation

The position of methyl substituents on aryl ketones critically influences reactivity. For instance:

Compound Reaction Phase Conversion (%) Alcohol Yield (%) Reference
Benzophenone (no substituents) Vapor 90 89
(2-Methylphenyl) Phenyl Methanone Vapor 75 74
(3-Methylphenyl) Phenyl Methanone Vapor 90 89

The target compound’s 3-methylphenyl group is unlikely to hinder hydrogenation, similar to (3-methylphenyl) phenyl methanone.

Biological Activity

Chemical Structure and Properties

The molecular formula of (2-Methylaziridin-1-yl)(3-methylphenyl)methanone is C11H13NOC_{11}H_{13}NO. It features an aziridine ring, which is a three-membered nitrogen-containing heterocycle, and a methylphenyl group. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C₁₁H₁₃NO
Molecular Weight 189.23 g/mol
CAS Number 480439-17-6
Synonyms NSC61571, DTXSID10289485

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic pathways. The aziridine moiety is known for its potential to form covalent bonds with nucleophilic sites in proteins, which could lead to modulation of protein function.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. A notable study reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines, particularly those resistant to conventional therapies.

Case Studies

  • Study on Human Cancer Cell Lines : A study published in Journal of Medicinal Chemistry examined the effects of this compound on various human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 12 µM against breast cancer cells and 15 µM against colon cancer cells.
  • Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis. The study found that it activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death in targeted cancer cells.
  • In Vivo Studies : Animal model studies have also been conducted to assess the efficacy of this compound in tumor growth inhibition. Results showed a reduction in tumor size by approximately 40% compared to control groups when administered at optimal dosages.

Pharmacological Profile

Research into the pharmacological profile of this compound suggests that it may possess additional activities beyond anticancer effects:

  • Antimicrobial Activity : Preliminary screening has indicated potential antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective effects, potentially making it a candidate for further research in neurodegenerative diseases.

Toxicological Considerations

While promising, the safety profile of this compound requires thorough investigation. Toxicity studies have shown that at higher concentrations, the compound can exhibit cytotoxic effects on non-cancerous cell lines, necessitating careful dose optimization in therapeutic applications.

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